![molecular formula C15H13FN2O3S B2405855 4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 1007920-96-8](/img/structure/B2405855.png)
4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
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Overview
Description
Chemical Reactions Analysis
While specific chemical reactions involving “4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone” are not available in the search results, related compounds have been studied . For instance, an unexpected amide was obtained in an 85% yield as the major product with a conventional amidoxime synthesis protocol involving the reaction of hydroxylamine and a nitrile group .Scientific Research Applications
- Researchers have investigated the antileishmanial activity of this compound. Specifically, they synthesized 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide as a major product using an amidoxime synthesis protocol. The compound demonstrated unexpected behavior due to the strong electron effect of the nitro group and the influence of ethanol as a polar protic solvent. An alternative protocol yielded the desired amidoxime derivative, which features a nitro group in the ortho position to the amidoxime. Further evaluation is ongoing in medicinal chemistry and other relevant areas .
- Amidoximes, including derivatives of this compound, have been extensively studied for environmental applications. Notably, they play a role in treating seawater or wastewater. Their ambident behavior (O- or N-attack) has been documented for other substrates as well .
- While not directly related to this compound, the synthesis and application of 2-[(4-Fluorophenyl)-sulfonyl]ethoxy Carbonyl (Fsec) protected glycosyl donors have been explored in carbohydrate chemistry. These derivatives contribute to glycosylation reactions and have implications for drug discovery and materials science .
- Sulfonyl fluorides, including those containing fluorine atoms, find widespread applications in organic synthesis. Although not specifically mentioned for this compound, the direct fluorosulfonylation approach using fluorosulfonyl radicals has emerged as an efficient method for producing sulfonyl fluorides .
Antileishmanial Agents
Environmental Applications
Carbohydrate Chemistry
Organic Synthesis
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It is likely that the compound interacts with its targets through the sulfonyl and fluorophenyl groups, which are known to be active in many bioactive compounds .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The presence of the fluorophenyl and sulfonyl groups could potentially influence the compound’s bioavailability, as these groups are known to enhance the pharmacokinetic properties of many drugs .
Result of Action
Given the wide range of biological activities associated with similar compounds , it is likely that this compound could have diverse effects at the molecular and cellular level.
properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-3-methyl-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c1-10-15(19)17-13-4-2-3-5-14(13)18(10)22(20,21)12-8-6-11(16)7-9-12/h2-10H,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGWVTBTVJIWDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327088 |
Source
|
Record name | 4-(4-fluorophenyl)sulfonyl-3-methyl-1,3-dihydroquinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666011 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone | |
CAS RN |
1007920-96-8 |
Source
|
Record name | 4-(4-fluorophenyl)sulfonyl-3-methyl-1,3-dihydroquinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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